molecular formula C10H15BClNO2 B567725 (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride CAS No. 1218790-77-2

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride

Cat. No. B567725
M. Wt: 227.495
InChI Key: DQOODNSQPNNSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” is a chemical compound with the empirical formula C10H15BClNO2 and a molecular weight of 227.50 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” has been reported in the literature . The compound was synthesized in two steps . Its structure was characterized by IR, 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The structure of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” was confirmed by X-ray diffraction . The crystallography and conformation of the compound were also analyzed . The optimized DFT structure is consistent with the X-ray single crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” were studied using DFT . The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .

Scientific Research Applications

Boron Complexes in Chemistry

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride plays a role in the synthesis of boron complexes. For instance, boron(III) has been inserted into N-confused and N-fused porphyrins, forming complexes where boron is coordinated by nitrogen atoms and phenyl ligands. These complexes exhibit interesting properties such as susceptibility to alkoxylation and reversible reactions with acids. These characteristics might have implications in molecular and electronic structures, which are crucial in chemistry and material science (Młodzianowska et al., 2007).

Antiosteoclast Activity

In the biomedical field, certain derivatives of boronic acids, similar in structure to (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride, have shown promising antiosteoclast activity. These compounds have potential applications in treating diseases related to bone density and strength. The molecular synthesis of these compounds involves multiple steps and precise reactions, hinting at the complexity and potential of boronic acid derivatives in medical research (Reddy et al., 2012).

Drug Synthesis

This compound is also involved in the synthesis of fluorinated derivatives of certain modulators, like E1R. Such processes are pivotal in drug development, especially in the creation of variants of existing therapeutic compounds. The synthetic pathways often involve steps like ozonation and catalytic hydrogenation, indicating the complexity and the precision required in pharmaceutical chemistry (Kuznecovs et al., 2020).

Idiopathic Pulmonary Fibrosis Treatment

Compounds structurally similar to (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride have been explored for the treatment of idiopathic pulmonary fibrosis. The synthesis of these compounds involves complex organic synthesis routes and their potential as therapeutic agents underscores the importance of boronic acids in the development of treatments for chronic diseases (Procopiou et al., 2018).

Electrochemical Sensing

Boronic acids are also utilized in creating sensitive electrochemical sensors. For instance, they facilitate the transfer of highly hydrophilic anions like phosphate into water-immiscible organic phases, leading to advancements in sensing technologies. The ability of these compounds to enable fast oil-water lateral charge transport is crucial in the development of sensors, particularly for environmental monitoring and biochemical applications (Li et al., 2014).

Molecular Structure and Luminescence

In the realm of materials science, derivatives of boronic acids are employed in the synthesis of luminescent materials. Their ability to form stable complexes and exhibit luminescence makes them suitable for applications in optoelectronics and sensing devices. The detailed studies of their molecular structures and luminescent properties pave the way for the development of new materials with customized properties (Zhang et al., 2006).

Safety And Hazards

“(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride” is classified as Acute Tox. 3 Oral . It’s considered non-combustible and toxic . The compound is part of the storage class code 6.1D, which includes non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

(3-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO2.ClH/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8,13-14H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOODNSQPNNSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride

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